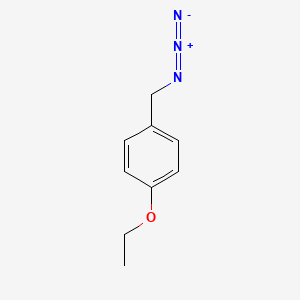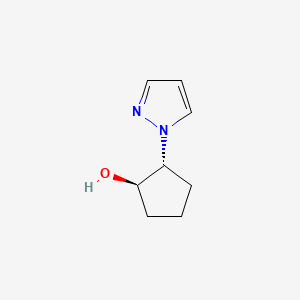
3-(Difluoromethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
3-(Difluoromethyl)benzene-1-sulfonyl chloride, also known as DFMSC, is a widely used organic compound in the field of organic synthesis and as a reagent. It is a versatile reagent that is used in a variety of reactions and is known for its wide range of applications. DFMSC is a colorless solid and is soluble in organic solvents such as chloroform, methanol, and ether. It is a commonly used reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Applications in Trifluoromethylation and Chlorination
3-(Difluoromethyl)benzene-1-sulfonyl chloride is a chemical reagent utilized in organic synthesis for introducing difluoromethyl groups into molecules. A notable application includes its role in trifluoromethylation reactions, where it facilitates the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Its unique reactivity under reductive conditions distinguishes it from its counterparts, enabling electrophilic chlorination and enantioselective chlorination processes. This reagent's versatility is crucial in synthesizing compounds with potential pharmaceutical and agrochemical applications due to the importance of trifluoromethyl and difluoromethyl groups in modulating biological activity and physical properties of organic molecules (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).
Influence on Supramolecular Chemistry
Though not directly related to this compound, the study of benzene-1,3,5-tricarboxamide derivatives showcases the potential for this compound in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs) have been vital in forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This principle underlines the potential of utilizing this compound in synthesizing structurally similar compounds that could serve as building blocks in nanotechnology and polymer processing due to their ability to form ordered structures through non-covalent interactions (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Environmental Degradation and Toxicity Studies
Research on polyfluoroalkyl chemicals, including compounds related to this compound, has focused on their environmental persistence and potential degradation products. Understanding the environmental fate, biodegradation pathways, and toxicological impacts of these compounds is crucial for assessing their ecological risks and designing more environmentally benign alternatives. Studies have highlighted the need for ongoing investigation into the degradation of fluorinated compounds and the evaluation of their effects on human health and the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Propiedades
IUPAC Name |
3-(difluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCMNLJRWHISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250680-75-1 | |
| Record name | 3-(difluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one](/img/structure/B3376964.png)
![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)

![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)




